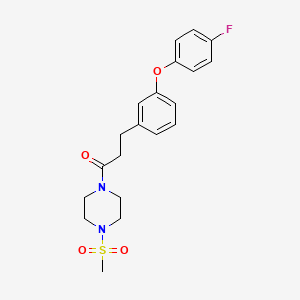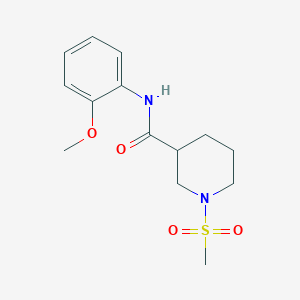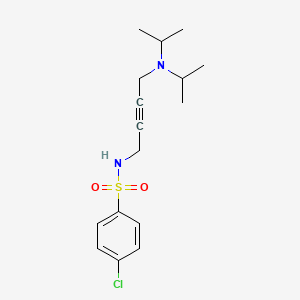![molecular formula C18H15N3O3 B2872080 N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351643-63-4](/img/structure/B2872080.png)
N-([1,1'-biphenyl]-2-yl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl compounds are a class of organic compounds which contain two phenyl rings . They are notable as starting materials for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
Biphenyl compounds can be synthesized through various methods. One common method is the Friedel-Crafts alkylation reaction, an electrophilic aromatic substitution reaction in which a carbocation is attacked by a pi bond from an aromatic ring .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . The 3D structure of these compounds can be viewed using computational chemistry software .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For instance, they can participate in Friedel-Crafts acylation reactions, where an aromatic substrate reacts with an acid chloride in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring .Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A range of compounds, including dihydropyrimidinone derivatives, have been synthesized and evaluated for their potential as therapeutics in various disease models. For example, dihydropyrimidinone-isatin hybrids have been designed, synthesized, and evaluated for their in vitro Reverse Transcriptase (RT) inhibitory activity, showing promise as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds demonstrate higher RT inhibitory activity than standard treatments, highlighting their potential in HIV therapy (Devale et al., 2017).
Drug Discovery and Development
Compounds with a pyrimidine base have been investigated for their ability to modulate gene expression, specifically targeting NF-kappaB and AP-1 transcription factors. These studies aim to improve potential oral bioavailability and understand the structure-activity relationships, offering insights into the design of more effective therapeutic agents (Palanki et al., 2000).
Antidiabetic and Antihypertensive Activities
The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives highlight the potential of such compounds in managing diabetes through mechanisms like α-amylase inhibition (Lalpara et al., 2021). Furthermore, dihydropyrimidines have been synthesized and tested for their antihypertensive activity, offering a basis for further exploration in the treatment of hypertension (Rana et al., 2004).
Materials Science
In materials science, compounds based on pyrimidine structures have been utilized to synthesize aromatic polyamides and polyimides with potential applications in high-performance materials. These materials exhibit desirable properties such as solubility in polar solvents, high glass transition temperatures, and stability at elevated temperatures, indicating their use in various industrial applications (Yang & Lin, 1994).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-2,4-dioxo-N-(2-phenylphenyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-17(23)14(11-19-18(21)24)16(22)20-15-10-6-5-9-13(15)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,24)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMOUZOXEKSYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,3-dihydro-1H-indol-1-yl)-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2871997.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-oxo-1-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2871998.png)
![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2872000.png)


![N-[1-(3-Methylphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2872006.png)

![methyl 2-[5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B2872010.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one](/img/structure/B2872011.png)
![3-chloro-N-(2-{3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2872013.png)
![2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2872015.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2872016.png)

![1,3-Dioxo-2-[4-(propoxycarbonyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B2872020.png)
